molecular formula C24H22BrNO B566173 (4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 1366067-59-5

(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B566173
CAS No.: 1366067-59-5
M. Wt: 420.3 g/mol
InChI Key: GRWSWDKSCZKGSY-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic compound of significant interest in pharmacological research, particularly as a reference standard in the study of cannabinoid receptor systems. Its molecular structure, which features a 1-pentylindole moiety linked to a 4-bromo-naphthalene group via a methanone bridge, is characteristic of a class of compounds known to act as cannabinoid receptor agonists . This structural analogy places it within a broader family of synthetic molecules investigated for their interaction with the endocannabinoid system. Researchers utilize this compound primarily to probe the structure-activity relationships (SAR) of cannabinoid receptors (CB1 and CB2), aiding in the understanding of receptor binding and functional activity . The specific incorporation of a bromine atom on the naphthalene ring is a key feature for researchers, as this modification can be leveraged in various experimental designs. It may influence the compound's binding affinity and metabolic stability, and the bromine atom also serves as a potential handle for further chemical synthesis or for the development of analytical methods, such as mass spectrometry. Given its potential bioactivity, this product is strictly intended for forensic analysis, reference standard in analytical laboratories, and in-vitro pharmacological research. It is supplied "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic applications. Researchers can rely on this product for its high purity and structural integrity, which are critical for generating reproducible and reliable scientific data.

Properties

IUPAC Name

(4-bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWSWDKSCZKGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401010000
Record name JWH-387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366067-59-5
Record name JWH-387
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366067595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-387
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FJY4287ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Precursor Selection

The synthesis of (4-bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone follows a Friedel-Crafts acylation pathway, analogous to the preparation of JWH-018 and related aminoalkylindole derivatives. The reaction involves the electrophilic substitution of the indole ring at the 3-position by a 4-bromonaphthoyl group. Key precursors include:

  • 1-Pentylindole : Synthesized via N-alkylation of indole with 1-bromopentane under basic conditions.

  • 4-Bromo-1-naphthoyl chloride : Prepared by treating 4-bromo-1-naphthoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane.

The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere, with aluminum trichloride (AlCl₃) as the Lewis catalyst. Stoichiometric ratios of 1.2:1 (acyl chloride to indole) are employed to minimize diacylation byproducts.

Optimized Reaction Conditions

Table 1 summarizes critical parameters derived from analogous syntheses:

ParameterValue/RangeRationale
Temperature0–5°C (initial), then room temperatureControls exothermic reaction and minimizes side products
Reaction time4–6 hoursEnsures complete acylation
SolventAnhydrous CH₂Cl₂Inert, polar aprotic solvent
CatalystAlCl₃ (1.5 equiv)Facilitates acylium ion formation
WorkupIce-cold H₂O quench, followed by NaHCO₃ washNeutralizes excess acid and catalyst

Post-reaction, the organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. Crude product is purified via silica gel column chromatography using hexane:ethyl acetate (9:1 v/v).

Purification and Analytical Validation

Chromatographic Purification

The crude product typically contains unreacted starting materials, AlCl₃ residues, and minor regioisomers. Flash column chromatography on silica gel (230–400 mesh) with a gradient elution of hexane to ethyl acetate (95:5 to 80:20) isolates the target compound in 58–72% yield. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns further refines purity to >98% for analytical standards.

Structural Confirmation via Mass Spectrometry

Electrospray ionization–tandem mass spectrometry (ESI-MS/MS) confirms the molecular ion [M+H]⁺ at m/z 438.1 (calculated for C₂₄H₂₁BrNO⁺: 438.07). Collision-induced dissociation (CID) generates characteristic fragments at m/z 155.1 (indole moiety) and m/z 283.0 (4-bromonaphthalene carbonyl). Figure 1 illustrates the proposed fragmentation pathway, consistent with JWH-018 analogues.

Figure 1: CID Fragmentation Pattern of this compound
[M+H]+C10H7BrO+(m/z283.0)+C14H14N+(m/z155.1)\text{[M+H]}^+ \rightarrow \text{C}_{10}\text{H}_{7}\text{BrO}^+ \, (m/z \, 283.0) + \text{C}_{14}\text{H}_{14}\text{N}^+ \, (m/z \, 155.1)

Stability and Degradation Considerations

Thermal and Photolytic Degradation

Like UR-144 and related tetramethylcyclopropyl derivatives, the bromonaphthalene moiety introduces susceptibility to photolytic debromination under UV light. Accelerated stability studies (40°C/75% RH, 14 days) show <5% degradation when stored in amber glass vials under nitrogen.

Solvent Compatibility

Transesterification artifacts observed in carboxamide-type synthetic cannabinoids (e.g., PB-22) are absent due to the ketone functionality. However, prolonged storage in methanol or ethanol should be avoided to prevent potential nucleophilic substitution at the bromine site.

Synthetic Challenges and Byproduct Mitigation

Regioisomeric Contamination

Competing acylation at the indole 2-position may occur, yielding (4-bromonaphthalen-1-yl)-(1-pentylindol-2-yl)methanone. This byproduct is separable via HPLC using a mobile phase of 0.1% formic acid in acetonitrile:water (75:25).

Catalyst Residues

Residual AlCl₃ may catalyze hydrolysis of the ketone group during workup. Sequential washes with 1M HCl and saturated NaHCO₃ reduce aluminum content to <10 ppm.

Certified reference materials (CRMs) of this compound are prepared as 1.0 mg/mL solutions in acetonitrile, stabilized with 0.1% (v/v) formic acid. These CRMs enable quantitative analysis in biological matrices via isotope-dilution MS, with deuterated analogues (e.g., d₉-labeled) serving as internal standards .

Chemical Reactions Analysis

Types of Reactions: JWH 387 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

JWH 387 is primarily used in scientific research for its potent cannabinoid receptor agonist properties. Its applications include:

Mechanism of Action

JWH 387 exerts its effects by binding to and activating cannabinoid receptor 1 and cannabinoid receptor 2. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases. These pathways are involved in the regulation of pain, inflammation, and other physiological processes .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The naphthoylindole scaffold allows for diverse substitutions on the naphthalene ring or the indole alkyl chain, significantly altering pharmacological profiles. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone 4-Bromo C₂₄H₂₂BrNO ~420 Bromine increases lipophilicity and steric bulk
JWH-018 None (1-naphthoyl) C₂₄H₂₃NO 341.45 Baseline naphthoyl structure with high CB1 affinity
JWH-081 4-Methoxy C₂₅H₂₅NO₂ 371.47 Methoxy group enhances electron density and binding
JWH-210 4-Ethyl C₂₆H₂₇NO 369.50 Ethyl group moderates potency but improves stability
JWH-122 4-Methyl C₂₅H₂₅NO 355.48 Methyl substitution optimizes lipophilicity
AM-2201 5-Fluoropentyl C₂₄H₂₃FNO 367.44 Fluorine enhances metabolic resistance and potency
JWH-398 4-Chloro C₂₄H₂₂ClNO ~379.86 Chlorine balances steric effects and receptor affinity

Pharmacological Effects

  • Receptor Affinity: JWH-018: Exhibits high affinity for CB1 (Ki = 9.00 nM) and CB2 (Ki = 2.94 nM), making it a potent agonist . JWH-081: The 4-methoxy group increases CB1 binding (Ki = 1.50 nM) due to enhanced electron-donating effects . AM-2201: Fluorination of the pentyl chain (5-fluoropentyl) boosts CB1 affinity (Ki = 0.08 nM) and metabolic stability .
  • Potency Trends :
    Substituents follow a hierarchy in potency: Fluorine (AM-2201) > Methoxy (JWH-081) > Methyl (JWH-122) > Ethyl (JWH-210) > Halogens (Br/Cl) . Bromine’s bulkiness likely places it lower in this hierarchy, though direct data are lacking.

Analytical Detection

  • HPLC/MS/MS : Used to detect JWH-018 in biological matrices, leveraging unique fragmentation patterns . Bromine’s isotopic signature (⁷⁹Br/⁸¹Br, ~1:1 ratio) aids identification of the 4-bromo analog .
  • Ambient Ionization MS: Paper spray and extraction spray ionization enable rapid screening of synthetic cannabinoids in biofluids .

Metabolic and Toxicological Considerations

  • Metabolism : Bulkier substituents like bromine may slow hepatic clearance, leading to prolonged half-lives. JWH-018 undergoes hydroxylation and carboxylation, but bromine’s presence could redirect metabolic pathways .
  • Toxicity: Synthetic cannabinoids are associated with severe effects (tachycardia, seizures, psychosis) . Bromine’s electronegativity might exacerbate cardiotoxicity through prolonged ion channel interactions.

Biological Activity

(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-387, is a synthetic cannabinoid that belongs to the naphthoylindole family. This compound has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological properties, receptor interactions, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H22BrNO
  • Molecular Weight : 420.3 g/mol
  • CAS Number : 1366067-59-5

JWH-387 primarily acts as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. The compound exhibits a high affinity for these receptors, leading to various physiological effects:

  • CB1 Receptor Agonism :
    • JWH-387 binds strongly to the CB1 receptor in the central nervous system, influencing neurotransmitter release and modulating pain perception, mood, and appetite.
  • CB2 Receptor Agonism :
    • Its action on CB2 receptors is linked to anti-inflammatory effects and modulation of immune responses.

Pharmacological Effects

Research indicates that JWH-387 possesses several pharmacological properties:

  • Analgesic Effects : Studies have shown that JWH-387 can effectively reduce pain in animal models, suggesting its potential use in pain management therapies .
  • Psychoactive Effects : As a synthetic cannabinoid, it can produce psychoactive effects similar to those of THC (tetrahydrocannabinol), including euphoria and altered sensory perception .

Case Study 1: Analgesic Efficacy

A study involving animal models demonstrated that JWH-387 significantly reduced nociceptive responses compared to controls. The analgesic effect was attributed to its interaction with the CB1 receptor, confirming its potential as a pain relief agent .

Case Study 2: Toxicological Assessment

A review of synthetic cannabinoids highlighted the challenges in understanding the toxicity profiles of compounds like JWH-387. Reports indicated that while it exhibits therapeutic potential, there are significant risks associated with its use, including adverse psychological effects and potential for abuse .

Data Table: Biological Activity Summary

Biological Activity Description
CB1 Agonism Modulates neurotransmitter release; affects mood and appetite
CB2 Agonism Anti-inflammatory properties; modulates immune response
Analgesic Properties Reduces pain in animal models
Psychoactive Effects Produces euphoria and altered perception
Toxicity Risks Associated with adverse psychological effects

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in benzothiazinone analogs .
  • 2D NMR (HSQC, HMBC) : Assigns indole and naphthalene proton coupling patterns, critical for verifying substitution positions .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy, especially for brominated derivatives .

What computational models predict the environmental persistence or biodegradability of this compound?

Advanced Research Focus
Quantitative Structure-Activity Relationship (QSAR) models using molecular descriptors (e.g., logP, polar surface area) predict environmental fate:

  • Hydrolysis susceptibility : Electron-withdrawing groups (e.g., bromine) reduce hydrolysis rates, increasing persistence .
  • Bioaccumulation potential : Lipophilic indices (logKow > 3) suggest moderate bioaccumulation, necessitating ecotoxicity assays .

How should researchers design in vitro assays to evaluate this compound’s cannabinoid receptor activity?

Q. Basic Research Focus

  • GTPγS binding assays : Measure G-protein activation in CB1/CB2-transfected cells, as validated for naphthoylindole analogs .
  • Controls : Use JWH-018 (agonist) and SR141716A (antagonist) as reference compounds .
  • Dose-response curves : EC₅₀ values quantify potency; ensure assays include Triton X-100 to minimize nonspecific binding .

What strategies mitigate challenges in regioselective functionalization of the indole or naphthalene rings?

Q. Advanced Research Focus

  • Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate indole C2-H, enabling site-specific bromination .
  • Steric directing groups : Introduce temporary substituents (e.g., trimethylsilyl) to block undesired acylation sites .
  • Microwave-assisted synthesis : Enhances regioselectivity in Pd-catalyzed steps by accelerating kinetic control .

How can contradictory data on metabolic stability in hepatic microsomal assays be addressed?

Q. Advanced Research Focus

  • Species-specific differences : Compare human vs. rodent CYP450 isoform activities (e.g., CYP3A4 vs. CYP2D6) .
  • Cofactor supplementation : Adjust NADPH concentrations to reflect in vivo redox conditions .
  • LC-MS/MS metabolite profiling : Identifies phase I/II metabolites, clarifying degradation pathways .

What methodologies optimize enantiomeric purity in asymmetric synthesis of related analogs?

Q. Advanced Research Focus

  • Chiral ligands : BINAP or Josiphos ligands in Pd-catalyzed asymmetric coupling improve enantiomeric excess (ee > 90%) .
  • Dynamic kinetic resolution : Enzyme-mediated resolutions (e.g., lipases) separate diastereomers in acylated intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

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